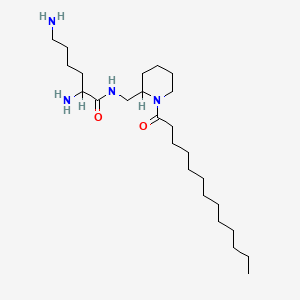

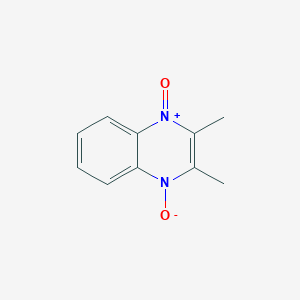

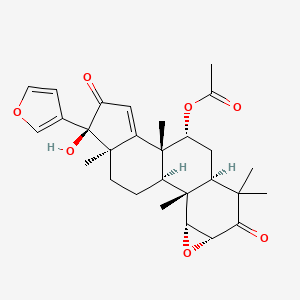

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide

概要

説明

作用機序

NPC 15437は、タンパク質キナーゼCを選択的に阻害することにより、その効果を発揮します。これは、酵素の調節ドメインに結合し、特にC1ドメインと相互作用します。 この相互作用は、ホルボールエステルやホスファチジルセリンによるタンパク質キナーゼCの活性化を阻害し、酵素の活性を阻害します 。 この化合物は、薬物輸送と耐性に役割を果たすP-糖タンパク質を調節することも報告されています .

類似の化合物との比較

NPC 15437は、タンパク質キナーゼCの選択的阻害においてユニークです。類似の化合物には、以下が含まれます。

ARL-17477 塩酸塩: 類似の特性を持つ別のタンパク質キナーゼC阻害剤.

GR 127935 塩酸塩: タンパク質キナーゼCを阻害する化合物ですが、選択性と効力に違いがあります.

A-438079 塩酸塩: 異なる化学的性質を持つ別のタンパク質キナーゼC阻害剤.

これらの化合物は、作用機序が似ていますが、化学構造とタンパク質キナーゼCとの特定の相互作用が異なります。

準備方法

NPC 15437の合成には、いくつかの工程が含まれます。この化合物は通常、ヘキサンアミド主鎖の形成とピペリジニル基およびトリデシル基の付加を含む一連の化学反応によって調製されます。 反応条件は、ジメチルスルホキシドやポリエチレングリコールなどの溶媒、およびTween 80などの界面活性剤の使用を伴うことがよくあります 。 最終生成物は、塩酸二水和物として得られ、その後、純度が98%を超えるまで精製されます .

化学反応の分析

NPC 15437は、以下を含む様々なタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: この反応は、ある原子または原子団を別の原子または原子団に置き換えることを伴います。ハロゲンや求核剤などの一般的な試薬が使用されます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはアルデヒドが生成される場合があり、一方、還元によりアルコールが生成される場合があります .

科学的研究の応用

NPC 15437は、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

NPC 15437 is unique in its selective inhibition of protein kinase C. Similar compounds include:

ARL-17477 dihydrochloride: Another protein kinase C inhibitor with similar properties.

GR 127935 hydrochloride: A compound that also inhibits protein kinase C but with different selectivity and potency.

A-438079 hydrochloride: Another inhibitor of protein kinase C with distinct chemical properties.

These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with protein kinase C.

特性

IUPAC Name |

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929436 | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136449-85-9 | |

| Record name | Npc 15437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NPC-15437?

A1: NPC-15437 selectively inhibits protein kinase C (PKC) [].

Q2: How does NPC-15437 interact with PKC?

A2: NPC-15437 acts as a competitive inhibitor of phorbol ester binding to the regulatory domain of PKC []. It also competitively inhibits PKCα activation by phosphatidylserine and demonstrates mixed inhibition with respect to calcium activation []. These findings suggest that NPC-15437 binds to the regulatory region of PKC, interfering with its activation by various stimuli.

Q3: Does NPC-15437 affect other kinases?

A3: NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases at concentrations up to 300 μM [].

Q4: What are the downstream effects of PKC inhibition by NPC-15437?

A4: The downstream effects of NPC-15437 are diverse and context-dependent due to the widespread involvement of PKC in various cellular processes. For instance, NPC-15437 has been shown to:

- Block anoxia-induced long-term potentiation (LTP) in rat hippocampal neurons [, ], suggesting a role for PKC in this form of synaptic plasticity.

- Inhibit thyrotropin-releasing hormone (TRH)-induced α-melanocyte-stimulating hormone (α-MSH) secretion in frog melanotrope cells [, ], indicating PKC involvement in this hormonal signaling pathway.

- Suppress the persistent suppression of LTP at hippocampal CA1 synapses induced by transient removal of extracellular Mg2+ [], highlighting a role for PKC in the disruptive effects of seizure-like activity on synaptic plasticity.

Q5: Does NPC-15437 exhibit isoform selectivity among PKC isoforms?

A5: Yes, studies suggest that NPC-15437 displays a preference for novel PKC isoforms, particularly PKCε and PKCη [, , ]. This selectivity makes NPC-15437 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.

Q6: What is the molecular formula and weight of NPC-15437?

A6: The molecular formula of NPC-15437 is C24H48N4O2, and its molecular weight is 424.65 g/mol.

Q7: Is there any spectroscopic data available for NPC-15437?

A7: While specific spectroscopic data for NPC-15437 was not provided in the reviewed research, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural characterization of such compounds.

Q8: What in vitro models have been used to study NPC-15437?

A8: Various in vitro models have been employed to investigate the effects of NPC-15437, including:

- Cultured frog melanotrope cells: Used to study the role of PKC in TRH-induced α-MSH secretion [, ].

- Rat hippocampal slices: Employed to investigate the involvement of PKC in anoxia-induced LTP [, ] and the suppressive effects of transient Mg2+ removal on LTP [].

- Human platelet lysates: Utilized to assess the ability of NPC-15437 to antagonize phorbol ester-induced protein phosphorylation [].

Q9: What in vivo models have been used to study NPC-15437?

A9: In vivo studies using NPC-15437 have been conducted in:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

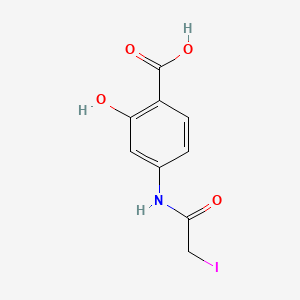

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)

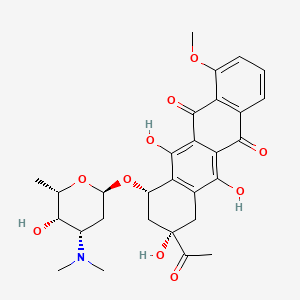

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)